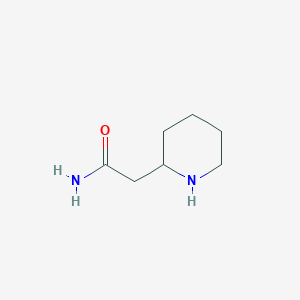

2-(Piperidin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Piperidin-2-yl)acetamide is a compound that contains a piperidine moiety, which is a six-membered heterocyclic ring including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A computational-based structural analysis was performed on a series of 2-piperidin-4-yl-acetamide derivatives to investigate the physicochemical features of the molecules responsible for their biological activities .Molecular Structure Analysis

The molecular structure of this compound derivatives is analyzed using computational methods . The structure of these compounds is influenced by their physicochemical properties, which are responsible for their biological activities .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions during their synthesis . For instance, the method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .科学的研究の応用

Antagonistic Properties in Receptor Studies

- MCH-R1 Antagonists : 2-piperidin-4-yl-acetamide derivatives, including 2-(Piperidin-2-yl)acetamide, have been optimized as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). This research aimed to reduce their affinity towards the hERG potassium channel, which was a significant hurdle in their clinical exploration (Berglund et al., 2009).

Antimicrobial Activities

- Antimicrobial Nano-Materials : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and showed significant antimicrobial activities against pathogenic bacteria and Candida species. These compounds demonstrated more effectiveness against fungi than bacteria, with certain substitutions on the benzothiazole ring enhancing anticandidal activity (Mokhtari & Pourabdollah, 2013).

Memory Enhancement Studies

- Effects on Memory : The synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory enhancement in mice have been studied. This compound displayed significant effects on improving memory abilities in mice (Li Ming-zhu, 2008).

Antibacterial Potentials

- Acetamide Derivatives with Antibacterial Potential : Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including this compound, revealed moderate inhibitors with relatively more activity against Gram-negative bacterial strains (Iqbal et al., 2017).

Catalytic Applications in Synthesis

- Synthesis of Naphthalene and Acetamide Derivatives : Utilizing nano magnetite as a catalyst, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives was achieved. This demonstrated the use of this compound in facilitating efficient synthesis under specific conditions (Mokhtary & Torabi, 2017).

Enzyme Inhibition Studies

- Cholinesterase Inhibition : Some derivatives of this compound have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes, demonstrating potential biological activities (Khalid et al., 2014).

Role in Therapeutic Development

- Potential Therapeutic Applications : Various studies, such as the development of J-104129, a novel muscarinic M3 receptor antagonist with high selectivity, have utilized this compound derivatives. These studies underscore the potential therapeutic applications of these compounds in treating conditions like obstructive airway disease (Mitsuya et al., 1999).

将来の方向性

作用機序

Target of Action

Piperidine derivatives, which include 2-(Piperidin-2-yl)acetamide, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological and pharmacological activities .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

生化学分析

Biochemical Properties

2-(Piperidin-2-yl)acetamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested as a potential therapy for the treatment of pain and inflammatory diseases through the stabilization of endogenous epoxyeicosatrienoic acids

Cellular Effects

Piperidine derivatives, which include this compound, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-piperidin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)5-6-3-1-2-4-9-6/h6,9H,1-5H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGRYWXHDOJTFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98428-31-0 |

Source

|

| Record name | 2-(piperidin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2584907.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2584913.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2584914.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2584915.png)

![Ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2584925.png)

![4,4',5,5'-Tetrahydro-2'H,3H-spiro[benzo[f][1,4]oxazepine-2,3'-furan]](/img/structure/B2584927.png)

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2584928.png)